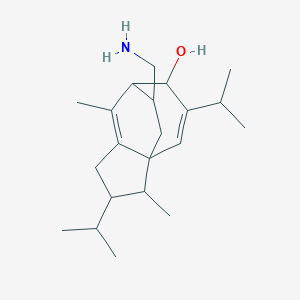
11-Addtddo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Addtddo, also known as 11-(2-dimethylamino-ethyl)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits. This compound belongs to the class of dibenzoxepin derivatives and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 11-AddtddoAddtddo is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including serotonin and norepinephrine. It may also have antioxidant properties and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 11-AddtddoAddtddo can have a variety of biochemical and physiological effects. These include an increase in brain-derived neurotrophic factor (BDNF), a decrease in inflammatory markers, and an increase in antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11-AddtddoAddtddo in lab experiments is its relatively low toxicity. However, its solubility can be a limitation, and it may require the use of organic solvents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant and neuroprotective agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the investigation of its potential side effects are important areas for future research.
Méthodes De Synthèse
The synthesis of 11-AddtddoAddtddo involves several steps, including the preparation of the starting materials, the formation of the dibenzoxepin ring system, and the introduction of the dimethylaminoethyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Several studies have investigated the potential therapeutic applications of 11-AddtddoAddtddo. One area of interest is its potential as an antidepressant. Animal studies have shown that 11-AddtddoAddtddo has antidepressant-like effects and may act through the serotonergic and noradrenergic systems.
Another area of research is the potential use of 11-AddtddoAddtddo as a neuroprotective agent. Studies have shown that 11-AddtddoAddtddo can protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
125768-67-4 |
|---|---|
Nom du produit |
11-Addtddo |
Formule moléculaire |
C21H35NO |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol |
InChI |
InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3 |
Clé InChI |
TZSJYIHAYRSAJY-UHFFFAOYSA-N |
SMILES |
CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |
SMILES canonique |
CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |
Synonymes |
11-ADDTDDO 11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



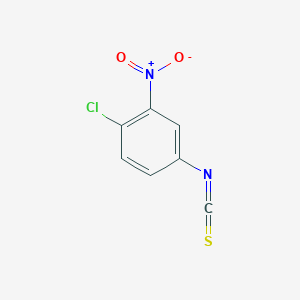
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
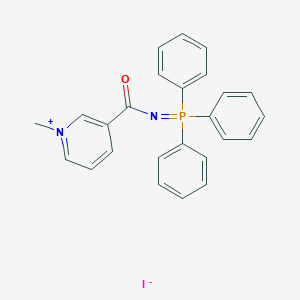
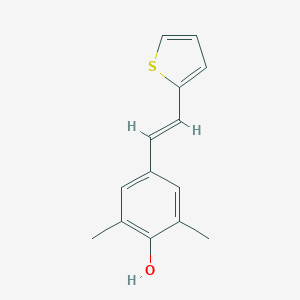
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
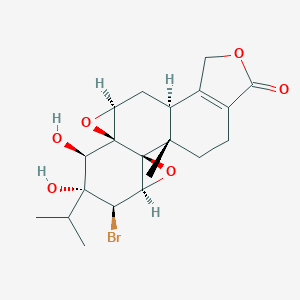
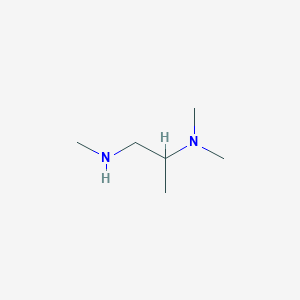
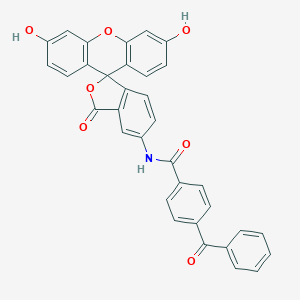
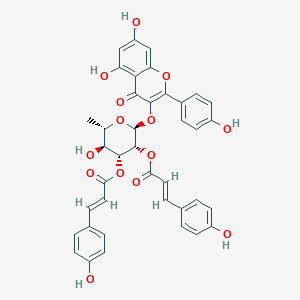
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
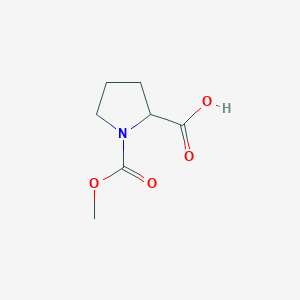
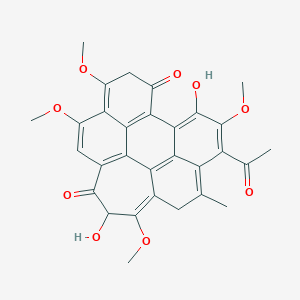
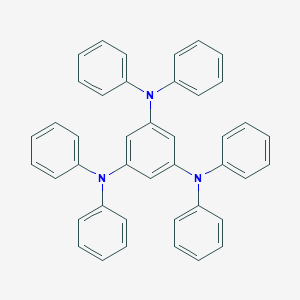
![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)